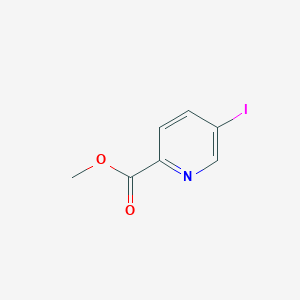

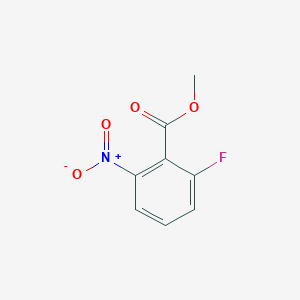

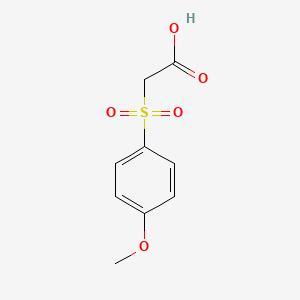

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Descripción general

Descripción

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, also known as Methyl 4-amino-1H-pyrazole-5-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazole, which is a heterocyclic organic compound containing a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms.

Aplicaciones Científicas De Investigación

Multicomponent Reactions for Scaffold Development

A sodium acetate-catalyzed multicomponent reaction of salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one has been developed for the fast and efficient formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds are promising small-molecule ligands for treating human inflammatory TNFα-mediated diseases and have potential in various biomedical applications. This approach offers a rapid, efficient, and environmentally friendly synthesis method for diversity-oriented large-scale processes (Elinson et al., 2014).

Synthesis and Structural Insights

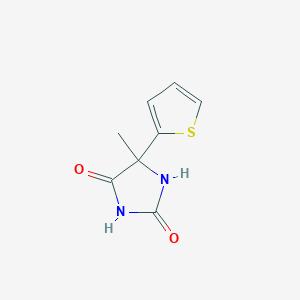

The reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate leads to the formation of alternative cyclic imide products, demonstrating the sensitivity of cyclization outcomes to the nature of the reagents and reaction medium acidity. This reactivity allows for the controlled production of interesting bicyclic heterocycles from a single starting material (Smyth et al., 2007).

Corrosion Inhibition in Industry

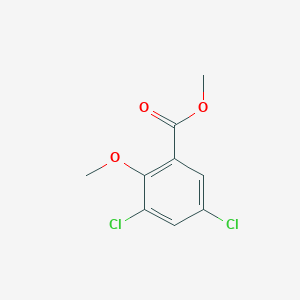

Bipyrazolic derivatives, including methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate, have been synthesized and shown to be very effective inhibitors of corrosion for C38 steel in hydrochloric acid solutions. These findings indicate a significant application in the protection of industrial metals against corrosion, contributing to longer material lifespans and reduced maintenance costs (Missoum et al., 2013).

Ionic Liquid-Assisted Synthesis

A novel one-pot, four-component condensation in ionic liquid solvent has been described for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This method is characterized by excellent yields, short reaction times, simple workup procedures, and minimal environmental impact, highlighting the potential of ionic liquids in facilitating green chemistry approaches (Xiao et al., 2011).

Catalytic Properties for Oxidation Reactions

Functional multidendate ligands derived from methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate and their copper (II) complexes have been examined for catalytic properties. These complexes are suitable catalysts for the catalytic oxidation of catechol substrate to quinone with dioxygen at ambient conditions, offering insights into the development of new catalysts for oxidation reactions (Boussalah et al., 2009).

Mecanismo De Acción

Target of Action

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a pyrazole derivative . Pyrazole derivatives have been found to interact with various targets, including the monopolar spindle 1 (MPS1) kinase , which is a potential therapeutic target for the treatment of various malignancies .

Mode of Action

Pyrazole derivatives are known to undergo electrophilic attack at carbon-3 . This interaction could potentially lead to changes in the target protein’s function, thereby exerting its biological effects.

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

One study found that a pyrazole derivative was rapidly metabolized by human liver microsomes (hlms) with a half-life (t 1/2) of 30 minutes . This suggests that this compound may also be rapidly metabolized, potentially affecting its bioavailability.

Result of Action

Pyrazole derivatives have been associated with various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that this compound may have a broad range of molecular and cellular effects.

Propiedades

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXKIYODOVQMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)

![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)

![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)